N-(6-acetamidopyridin-2-yl)prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-acetamidopyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-10(15)13-9-6-4-5-8(12-9)11-7(2)14/h3-6H,1H2,2H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSKVFNOISDAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864916-61-0 | |
| Record name | N-(6-acetamidopyridin-2-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Features and Classification Within Organic Chemical Space
At its core, N-(6-acetamidopyridin-2-yl)prop-2-enamide is a derivative of pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is substituted at the 2 and 6 positions. The substituent at the 6-position is an acetamide group (-NHC(O)CH₃), and the substituent at the 2-position is a prop-2-enamide (acrylamide) group (-NHC(O)CH=CH₂).
This structure can be classified in several ways:
Pyridine derivative: It belongs to the broad class of pyridine compounds, which are known for their diverse applications in medicinal chemistry and materials science.
Acetamide: The presence of the acetamide group makes it an N-acylated amine.
Acrylamide (B121943): The prop-2-enamide functionality categorizes it as an α,β-unsaturated amide.
Conjugated system: The molecule contains a conjugated system of π electrons that extends from the acrylamide double bond through the amide carbonyl and into the pyridine ring system.
The interplay of these functional groups defines the chemical personality of the molecule, influencing its electronic properties, reactivity, and potential biological activity.
Synthetic Methodologies and Chemo Modifications of N 6 Acetamidopyridin 2 Yl Prop 2 Enamide
Direct Synthesis Strategies for N-(6-acetamidopyridin-2-yl)prop-2-enamide
The primary approach to constructing this compound involves the formation of a crucial amide bond, linking the prop-2-enamide (acrylamide) moiety to the core pyridine (B92270) structure. This synthesis is heavily reliant on classic acylation reactions and careful selection of precursors.
Amide Bond Formation via Acylation Reactions
Amide bond formation is a cornerstone of organic synthesis, and its application is central to producing the title compound. researchgate.net The most direct method involves the N-acylation of the precursor amine, N-(6-aminopyridin-2-yl)acetamide, with a suitable acryloyl source.
Typically, this is achieved by reacting the amine with acryloyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme:
Reactants: N-(6-aminopyridin-2-yl)acetamide, Acryloyl chloride, Base (e.g., Triethylamine)
Solvent: Dichloromethane (DCM)
Product: this compound
Alternative acylating agents can include acrylic anhydride (B1165640). Furthermore, modern coupling reagents used in peptide synthesis, such as HATU or EDC, could also facilitate the reaction between the precursor amine and acrylic acid, although these methods are often employed for more complex substrates. ucl.ac.uk
Precursor Design and Reactant Selection, including 2-Aminopyridine (B139424) Derivatives
The success of the synthesis hinges on the availability of the key precursor, N-(6-aminopyridin-2-yl)acetamide . nih.gov This molecule contains two nitrogen atoms with differing nucleophilicity—the amino group and the acetamido group. Selective acylation of the more nucleophilic amino group is required.
The synthesis of N-(6-aminopyridin-2-yl)acetamide itself can be approached from 2,6-diaminopyridine (B39239). A controlled, selective mono-acetylation is necessary to avoid the formation of the di-acetylated product. This can be achieved by carefully controlling stoichiometry, reaction temperature, and the choice of acetylating agent (e.g., acetic anhydride or acetyl chloride).
The synthesis of substituted 2-aminopyridine derivatives is a well-established field. nih.govnih.gov Methods like the Chichibabin reaction can introduce an amino group onto a pyridine ring, though it may lack regioselectivity. google.com More modern, multicomponent reactions offer efficient routes to highly substituted 2-aminopyridines, which can serve as foundational materials for a variety of analogues. nih.govgoogle.com
Synthesis of Structural Analogues and Derivatives
The core structure of this compound allows for extensive modification at two primary locations: the pyridine ring and the acrylamide (B121943) side chain.
Pyridine Ring Substitutions and Modifications
Modifying the pyridine ring can significantly alter the compound's properties. Introducing various substituents (e.g., alkyl, halogen, methoxy (B1213986) groups) onto the pyridine backbone can be accomplished by starting with appropriately substituted 2-aminopyridine precursors. For instance, beginning a synthetic sequence with 2,6-diamino-3-methylpyridine would lead to a final compound with a methyl group at the 3-position of the pyridine ring. A variety of substituted 2,6-diaminopyridines or 2-amino-6-halopyridines can be used as starting materials for creating a library of analogues. georgiasouthern.edu
The following table outlines potential starting materials for synthesizing analogues with modified pyridine rings.
| Precursor Compound | Potential Final Analogue |
| N-(6-amino-4-methylpyridin-2-yl)acetamide | N-(6-acetamido-4-methylpyridin-2-yl)prop-2-enamide |
| N-(6-amino-5-chloropyridin-2-yl)acetamide | N-(6-acetamido-5-chloropyridin-2-yl)prop-2-enamide |
| N-(6-amino-3-methoxypyridin-2-yl)acetamide | N-(6-acetamido-3-methoxypyridin-2-yl)prop-2-enamide |
Acrylamide Side Chain Variations and their Synthetic Accessibility
The acrylamide side chain is another key site for modification. Variations can be introduced by using different acylating agents in the final synthesis step. For example, replacing acryloyl chloride with other α,β-unsaturated acyl chlorides can yield diverse derivatives.
Examples of Side Chain Modifications:
Crotonamide derivative: Using crotonyl chloride results in N-(6-acetamidopyridin-2-yl)but-2-enamide.
Methacrylamide derivative: Using methacryloyl chloride yields N-(6-acetamidopyridin-2-yl)-2-methylprop-2-enamide.
Cinnamide derivative: Using cinnamoyl chloride produces N-(6-acetamidopyridin-2-yl)-3-phenylprop-2-enamide.
The synthetic accessibility of these analogues is generally high, as it relies on the availability of the corresponding carboxylic acid or its activated form (acyl chloride). The general acylation procedure remains applicable for these variations.
Green Chemistry Principles Applied to Acrylamide Synthesis
The principles of green chemistry aim to make chemical processes more sustainable and environmentally benign. These principles are highly relevant to the synthesis of this compound and its analogues, particularly concerning amide bond formation.
Traditional methods often use stoichiometric activating reagents, which generate significant waste. ucl.ac.uk Green chemistry seeks to replace these with catalytic alternatives. For instance, boronic acid catalysts can promote direct amidation between a carboxylic acid and an amine, releasing only water as a byproduct. ucl.ac.uk
Biocatalysis represents another frontier in green amide synthesis. rsc.orgrsc.org Enzymes can form amide bonds under mild, aqueous conditions, offering high selectivity and reducing the need for protecting groups and harsh solvents. rsc.org While specific enzymes for this exact substrate may require discovery or engineering, the approach holds significant promise for sustainable production.
Furthermore, the use of safer solvents is a key tenet of green chemistry. Water is considered an ideal green solvent. mdpi.com Developing synthetic routes that can be performed in water or other benign solvents, rather than chlorinated solvents like DCM, would significantly improve the environmental profile of the synthesis. chemrxiv.org For example, the polymerization of acrylamide is often carried out in water, highlighting its compatibility with the functional group. mdpi.com
The table below summarizes green chemistry approaches applicable to the synthesis.
| Green Chemistry Principle | Application to Synthesis |
| Catalysis | Use of boronic acid or metal-based catalysts for direct amidation, replacing stoichiometric reagents. ucl.ac.uk |
| Use of Renewable Feedstocks | Acrylamide can potentially be derived from 3-hydroxypropionic acid, a bio-based building block. mdpi.com |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with water or other environmentally friendly options. chemrxiv.org |
| Biocatalysis | Employing enzymes to catalyze amide bond formation in aqueous media under mild conditions. rsc.orgrsc.org |
| Atom Economy | Designing reactions, such as direct catalytic amidation, that maximize the incorporation of reactant atoms into the final product. |
By integrating these principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally responsible.
Strategies for Isolation and Purification of Synthetic Products
Crystallization-Based Methods
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. google.com This method relies on the differences in solubility of the target compound and impurities in a suitable solvent or solvent system at different temperatures. For compounds like this compound, which possess both polar (acetamide, pyridine) and non-polar (propenamide) characteristics, the choice of solvent is critical.
A general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
Potential Recrystallization Solvents:
Based on the purification of similar acrylamide and pyridine derivatives, a range of solvents can be considered. The selection often involves empirical testing to find the optimal solvent or solvent mixture that provides good crystal yield and effective impurity removal.
| Solvent/Solvent System | Rationale for Use | Reference for Analogy |
| Ethanol/Methanol (B129727) | Often effective for polar compounds and have been used for recrystallizing acrylamides. mdpi.com | mdpi.com |
| Toluene/n-Hexane | A mixture of a moderately polar solvent with a non-polar solvent can be effective for compounds with intermediate polarity. rsc.org | rsc.org |
| Acetone (B3395972) | Acrylamide itself can be recrystallized from acetone solutions. researchgate.net | researchgate.net |
| Water | Given the presence of amide and pyridine functionalities, aqueous recrystallization, possibly with co-solvents, could be explored. google.com | google.com |
| Petroleum Ether | Used for the recrystallization of some N-substituted acrylamides. uobaghdad.edu.iqresearchgate.net | uobaghdad.edu.iqresearchgate.net |
To enhance the efficiency of recrystallization, techniques such as the addition of a small amount of a polymerization inhibitor (e.g., sodium nitrite) might be considered, especially when heating, to prevent the polymerization of the acrylamide moiety. google.com
Chromatographic Techniques
Column chromatography is a powerful and versatile method for the separation and purification of individual compounds from a mixture. uvic.cacolumbia.edu This technique is particularly useful when dealing with complex reaction mixtures or when high purity is required. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase as a mobile phase passes through it.
For a compound with the structural features of this compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel or alumina (B75360) is a logical starting point. columbia.edu The choice of the mobile phase (eluent) is crucial for achieving good separation.
Typical Column Chromatography Parameters for Related Compounds:
| Stationary Phase | Mobile Phase (Eluent System) | Rationale for Eluent Choice | Reference for Analogy |
| Silica Gel | Ethyl Acetate/Hexane | A standard and highly versatile system for compounds of moderate polarity. The ratio can be adjusted to optimize separation. rochester.edu | rochester.edu |
| Silica Gel | Methanol/Dichloromethane | Suitable for more polar compounds. A small percentage of methanol can significantly increase the eluting power. rochester.edu | rochester.edu |
| Alumina (Neutral, Acidic, or Basic) | Varies (e.g., Ether/Petroleum Ether) | The choice of alumina type can be beneficial for separating acidic or basic compounds. columbia.edu | columbia.edu |
| Amide-Modified Silica | Acetonitrile/Water | Amide stationary phases can offer alternative selectivity for polar compounds, including those with amide functionalities. core.ac.uk | core.ac.uk |
The progress of the column chromatography is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. Visualization on TLC plates can often be achieved using UV light due to the aromatic nature of the pyridine ring. reddit.com
In practice, a multi-step purification strategy is often the most effective. For instance, an initial purification by column chromatography to remove the bulk of the impurities can be followed by a final recrystallization step to obtain a highly pure, crystalline product. The selection of the specific methods and conditions will ultimately be guided by the specific impurities present in the crude reaction mixture and the desired final purity of this compound.
Elucidation of Reaction Mechanisms and Chemical Reactivity
Mechanistic Pathways of Michael Addition Reactions Involving the Acrylamide (B121943) Moiety
The acrylamide group in N-(6-acetamidopyridin-2-yl)prop-2-enamide serves as a Michael acceptor, readily undergoing conjugate addition with various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the α,β-unsaturated system and renders the β-carbon electrophilic.
The Michael addition to acrylamides involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles can participate in this reaction, including thiols, amines, and carbanions. The reaction generally proceeds through a three-step mechanism: 1) deprotonation of the nucleophile (if necessary) to form a more potent nucleophile, 2) nucleophilic attack at the β-carbon to form a resonance-stabilized enolate intermediate, and 3) protonation of the enolate to yield the final product. acs.org
The kinetics of Michael addition reactions involving acrylamides are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the reaction of acrylamides with soft nucleophiles like thiols is generally rapid. nih.gov The rate of reaction is also dependent on the steric and electronic properties of the substituents on both the acrylamide and the nucleophile.
A study on the thiol-Michael addition of N-acrylamides revealed that the rate-limiting step can be the decomplexation of the product from other co-reactants, a previously unconsidered factor. rsc.org The activation energies for this process were found to vary significantly, ranging from 28 kJ mol⁻¹ to 108 kJ mol⁻¹ depending on the substituents. rsc.org This highlights the complexity of predicting reaction kinetics for these systems.
| Acrylamide Derivative | Nucleophile | Second-Order Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| N,N'-methylenebis(acrylamide) | Glutathione | 134.800 M⁻¹ h⁻¹ | - | nih.gov |
| N,N-diethylacrylamide | Glutathione | 2.574 M⁻¹ h⁻¹ | - | nih.gov |
| Acrylamide | Tris(2-carboxyethyl)phosphine | 0.07 M⁻¹s⁻¹ | pH 7.4 | cdnsciencepub.com |
When the nucleophile or the acrylamide substrate is chiral, the Michael addition can proceed with diastereoselectivity or enantioselectivity. The stereochemical outcome of these reactions is often influenced by the presence of chiral auxiliaries, catalysts, or the inherent chirality of the reactants. researchgate.net For instance, the use of chiral auxiliaries attached to the nitrogen atom of the acrylamide can effectively control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer. researchgate.net
Intramolecular Cyclization and Rearrangement Processes of Structurally Related Scaffolds
The 2-acylaminopyridine scaffold present in this compound has the potential to undergo intramolecular cyclization reactions. For instance, under appropriate conditions, 2-aminopyridine (B139424) derivatives can react with β-keto esters to form pyrido[1,2-a]pyrimidin-4-ones. nih.gov This type of reaction involves an initial condensation followed by an intramolecular cyclization.
A common synthetic route to pyrido[1,2-a]pyrimidin-4-ones involves the condensation of 2-aminopyridines with diethyl malonate or other suitable 1,3-dicarbonyl compounds, often under acidic or thermal conditions. nih.gov While the prop-2-enamide moiety in the target compound does not directly participate in this specific transformation, the underlying 2-acetamidopyridine (B118701) core is a key structural feature for such cyclizations.
Furthermore, rearrangement reactions of substituted pyridine (B92270) N-oxides with acetic anhydride (B1165640) are known to occur, leading to the formation of various substituted pyridines. Although this compound is not an N-oxide, this illustrates the potential for rearrangements within the pyridine ring system under certain reactive conditions.
Polymerization Mechanisms: Free Radical and Controlled Polymerization of Acrylamide Monomers
The acrylamide functionality in this compound allows it to act as a monomer in polymerization reactions. Both free radical and controlled polymerization techniques can be employed to synthesize polymers incorporating this monomer.
In free radical polymerization, the reaction is initiated by a free radical species that adds to the double bond of the acrylamide monomer. This generates a new radical species which then propagates by adding to subsequent monomer units in a chain reaction. The polymerization of acrylamide is typically rapid due to a high propagation rate constant (kp) and a relatively low termination rate constant. The enthalpy of polymerization for acrylamide is exothermic, approximately 15,000 cal/mol.
Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to acrylamide monomers, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. In these methods, a chain transfer agent is used to mediate the polymerization process, providing a "living" character to the growing polymer chains.
| Polymerization Method | Key Features | Typical Initiators/Agents | Reference |
|---|---|---|---|
| Free Radical Polymerization | Rapid reaction, high molecular weight polymers. | Redox initiators (e.g., Ammonium persulfate/TEMED). | |
| RAFT Polymerization | Controlled molecular weight and low polydispersity. | Chain transfer agents (e.g., Benzyl dithiobenzoate). |
While this compound itself is a monofunctional monomer, related bifunctional acrylamides, such as N,N'-methylenebis(acrylamide), are widely used as cross-linking agents in the formation of polymer networks, such as polyacrylamide gels. In this process, the cross-linking agent is copolymerized with a monofunctional monomer like acrylamide. The two vinyl groups of the cross-linker allow it to connect two growing polymer chains, leading to the formation of a three-dimensional network structure.
The concentration of the cross-linking agent is a critical parameter that determines the properties of the resulting polymer network, including its pore size, swelling behavior, and mechanical strength. By incorporating a monomer like this compound into a cross-linked network, its specific chemical properties, conferred by the acetamidopyridine group, can be imparted to the bulk material.
Despite a comprehensive search for scholarly articles and research data, no specific information regarding the mechanistic studies of chemical stability and degradation pathways for the compound this compound could be located.
Consequently, the elucidation of its reaction mechanisms, including detailed research findings and data tables on its stability and degradation, cannot be provided at this time. Further experimental research would be required to determine these properties.
Advanced Spectroscopic and Crystallographic Characterization of N 6 Acetamidopyridin 2 Yl Prop 2 Enamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For N-(6-acetamidopyridin-2-yl)prop-2-enamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Assignments for Structural Confirmation
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the acetamido, pyridinyl, and propenamide groups. The aromatic region would likely show three signals for the pyridine (B92270) ring protons, with their chemical shifts and coupling patterns being indicative of the 2,6-disubstitution pattern. The vinyl protons of the propenamide group would appear as a characteristic set of multiplets in the olefinic region of the spectrum. The methyl protons of the acetamido group would present as a sharp singlet, typically in the upfield region.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the acetamido and propenamide groups, the sp²-hybridized carbons of the pyridine ring and the vinyl group, and the methyl carbon of the acetamido group. The chemical shifts of the pyridine ring carbons would be particularly informative for confirming the substitution pattern.
Expected Chemical Shift Ranges:
| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon-¹³ (¹³C) Chemical Shift (ppm) |
| Acetamido (CH₃) | 2.0 - 2.5 | 20 - 30 |
| Acetamido (C=O) | - | 165 - 175 |
| Pyridine Ring (CH) | 7.0 - 8.5 | 110 - 150 |
| Propenamide (CH=CH₂) | 5.5 - 7.0 | 120 - 140 |
| Propenamide (C=O) | - | 160 - 170 |
Note: These are approximate ranges and can vary based on solvent and other experimental conditions.
Application of Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively establish the connectivity of atoms within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would reveal the proton-proton coupling networks, allowing for the assignment of adjacent protons, such as those on the pyridine ring and the vinyl group.
HSQC: This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the one-dimensional spectra.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N bonds. The N-H stretching vibrations of the amide groups would appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of both the acetamido and propenamide groups would be observed in the range of 1650-1700 cm⁻¹. The C=C stretching of the propenamide group and the aromatic C=C and C=N stretching of the pyridine ring would likely appear in the 1500-1650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the C=C bond in the propenamide group and the breathing modes of the pyridine ring are often more intense in the Raman spectrum.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C=O (Amide) | Stretching | 1650 - 1700 |
| C=C (Vinyl) | Stretching | 1600 - 1650 |
| C=C/C=N (Pyridine) | Stretching | 1500 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₁₀H₁₁N₃O₂), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This analysis provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Expected fragmentation pathways could include the loss of the acryloyl group, the acetyl group, or cleavage of the pyridine ring, providing further confirmation of the proposed structure.
X-ray Crystallography in Determining Solid-State Molecular Architecture and Conformation
Moreover, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. The presence of two amide groups suggests that hydrogen bonding would play a significant role in the solid-state architecture of this compound. While a crystal structure for the parent compound is not publicly available, studies on related N-substituted 2-aminopyridines often reveal extensive hydrogen-bonding networks.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Investigating Optical Properties
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system, which includes the pyridine ring and the propenamide group. The position and intensity of these absorption maxima would be sensitive to the solvent environment.
Fluorescence Spectroscopy: Many pyridine derivatives are known to be fluorescent. The fluorescence emission spectrum of this compound would provide information about its excited-state properties. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the quantum yield would be important parameters to characterize its fluorescence behavior. Studies on derivatives of 2,6-diaminopyridine (B39239) have shown that their fluorescence properties can be sensitive to their environment, suggesting potential applications as sensors.
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations would model the physical movements of the atoms and molecules over time. For N-(6-acetamidopyridin-2-yl)prop-2-enamide, MD simulations could reveal its conformational flexibility. By simulating the molecule in different environments (e.g., in a vacuum, in water, or interacting with a biological target), researchers could map its conformational landscape and identify the most stable three-dimensional shapes. Furthermore, these simulations would provide detailed insights into non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecule interacts with itself and with other molecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemical Biology
If a series of analogues of this compound were synthesized and tested for a specific biological activity or physical property, a QSAR or QSPR model could be developed. These statistical models correlate variations in the chemical structure with changes in the observed activity or property. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue, a mathematical equation can be derived to predict the activity of new, untested compounds. This approach is instrumental in medicinal chemistry for prioritizing the synthesis of compounds with potentially enhanced efficacy.
Rational Design Principles for Functional Analogues Based on Computational Insights
The culmination of the above computational studies would provide a set of rational design principles. For example, if DFT calculations indicated that a specific region of the molecule was susceptible to electrophilic attack, analogues could be designed with electron-withdrawing groups at that position to enhance stability. If MD simulations showed a particular conformation was crucial for binding to a biological target, modifications could be proposed to lock the molecule into that bioactive conformation. This synergy between computational prediction and experimental synthesis accelerates the discovery of new functional molecules.
While the specific data for this compound is not available, the methodologies described represent the standard and powerful approaches that computational chemists would use to investigate this molecule. Future research in this area would be necessary to provide the detailed, quantitative insights discussed.
Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” that addresses the detailed mechanistic and biological interactions outlined in your request. The provided structure for the article requires in-depth research findings on its covalent interactions with proteins, its role in the Keap1/Nrf2/ARE signaling pathway, and its mechanisms of enzyme inhibition.
The searches conducted did not yield any scholarly articles, patents, or research data specifically investigating "this compound" in these contexts. General information exists regarding the mechanisms of Michael acceptors and their role in cellular pathways; however, applying this general knowledge to a specific, unresearched compound would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy, as the foundational research on this particular compound does not appear to be publicly available.
Mechanistic Investigations of Biological Interactions and Target Modulation
Molecular Mechanisms of Interaction with Ion Channels
Currently, there is a lack of specific research detailing the molecular mechanisms of interaction between N-(6-acetamidopyridin-2-yl)prop-2-enamide and ion channels. However, studies on analogous compounds, particularly those related to amiloride (B1667095), provide insights into potential interactions with acid-sensing ion channels (ASICs).
Acid-sensing ion channels are transmembrane sensors that detect changes in extracellular pH. nih.gov They are considered potential drug targets for various conditions. Amiloride, a potassium-sparing diuretic, is a known, albeit moderate and non-specific, inhibitor of these channels and is often used to study their function. nih.gov
Research into amiloride analogues has sought to identify more potent and specific inhibitors of ASICs. One such study investigated a library of 6-substituted and 5,6-disubstituted amiloride analogues. Through automated patch-clamp screening, 6-iodoamiloride (B1230409) was identified as a potent inhibitor of the ASIC1 subtype. nih.gov Further experiments confirmed its higher inhibitory potency compared to amiloride. nih.gov
Specifically, 6-iodoamiloride demonstrated an IC50 value of 88 nM for the human ASIC1 (hASIC1), a significant improvement over amiloride's IC50 of 1.7 µM. nih.gov A similar enhancement in activity was noted in ASIC3-mediated currents in rat dorsal root ganglion neurons, where 6-iodoamiloride had an IC50 of 230 nM, compared to 2.7 µM for amiloride. nih.gov This suggests that modifications to the amiloride scaffold, such as the introduction of a 6-iodo substituent, can significantly enhance the inhibitory activity at ASICs. nih.gov While these findings pertain to amiloride analogues, they highlight a potential area of investigation for the biological activity of this compound and related compounds.
Table 1: Inhibitory Potency of Amiloride and its Analogue on Acid-Sensing Ion Channels nih.gov
| Compound | Target | Cell Type | IC50 |
| Amiloride | hASIC1 | tsA-201 | 1.7 µM |
| 6-Iodoamiloride | hASIC1 | tsA-201 | 88 nM |
| Amiloride | ASIC3-mediated currents | Rat Dorsal Root Ganglion Neurons | 2.7 µM |
| 6-Iodoamiloride | ASIC3-mediated currents | Rat Dorsal Root Ganglion Neurons | 230 nM |
Applications in Advanced Materials Science and Chemical Biology Research Tools
Development as Chemosensors and Molecular Probes
Extensive literature searches did not yield specific studies detailing the development and application of N-(6-acetamidopyridin-2-yl)prop-2-enamide as a chemosensor or molecular probe. Consequently, information regarding its use in ratiometric fluorescence probe design or as a chemodosimeter for selective analyte detection is not available in the reviewed scientific literature.
There is no available research that describes the design or use of this compound as a ratiometric fluorescence probe based on the Michael addition mechanism.
No published studies were found that utilize this compound in the development of chemodosimeters for the selective detection of specific analytes.
Integration into Polymeric Materials
The primary application of this compound found in scientific literature is as a functional monomer for the synthesis of smart polymeric materials, particularly those exhibiting thermoresponsive behavior.
This compound has been successfully used as a comonomer in the synthesis of novel thermoresponsive copolymers. Specifically, poly[N-(6-acetamidopyridin-2-yl) acrylamide-co-acrylamide] has been synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization. researchgate.net These copolymers exhibit Upper Critical Solution Temperature (UCST)-type phase transition behavior in aqueous solutions. researchgate.net This means the polymer is insoluble in water at lower temperatures and becomes soluble as the temperature is raised above a critical point.
The thermoresponsive behavior of these copolymers was investigated through turbidimetry and dynamic light scattering (DLS). researchgate.net It was observed that the phase transition temperature is tunable and influenced by several factors. For instance, the transition temperature increases as the proportion of the more hydrophilic acrylamide (B121943) in the copolymer decreases. researchgate.net Furthermore, the concentration of the polymer solution and the presence of electrolytes also affect the UCST, with the behavior in electrolyte solutions following the Hoffmeister series. researchgate.net A significant solvent isotope effect was also noted, with the transition temperature being 10–12 °C higher in deuterium (B1214612) oxide (D2O) compared to water (H2O) under identical conditions. researchgate.net This behavior suggests that hydrogen bonding involving the 2,6-diaminopyridine-based motif plays a crucial role in the UCST properties of the polymer. The ability of these copolymers to exhibit UCST-type phase transitions in various cell culture media highlights their potential for biomedical applications. researchgate.net
Table 1: Factors Influencing the UCST of poly[N-(6-acetamidopyridin-2-yl) acrylamide-co-acrylamide]
| Factor | Effect on UCST | Reference |
|---|---|---|
| Acrylamide Content | Decreasing acrylamide content increases the phase transition temperature. | researchgate.net |
| Polymer Concentration | Increasing the concentration of the polymer solution increases the phase transition temperature. | researchgate.net |
| Electrolytes | The phase transition temperature varies based on the nature and concentration of the electrolyte, following the Hoffmeister series. | researchgate.net |
| Solvent Isotope Effect | The transition temperature is significantly higher (by 10-12 °C) in D₂O compared to H₂O. | researchgate.net |
The compound this compound serves as a key functional monomer, leveraging the supramolecular motif of 2,6-diaminopyridine (B39239). researchgate.net Its copolymerization with a simple, water-soluble monomer like acrylamide allows for the creation of copolymers with "smart" properties. researchgate.net The synthesis is typically achieved through controlled polymerization techniques like RAFT, which allows for the creation of copolymers with varying monomer compositions and well-defined molecular architectures. researchgate.net The presence of the N-(6-acetamidopyridin-2-yl) acrylamide unit is fundamental to the observed UCST behavior, which is a desirable characteristic for applications in fields such as biomedicine, microfluidics, and optical materials. researchgate.net
Reagents for Bioconjugation Techniques in Chemical Biology
No specific examples or studies were identified in the scientific literature that describe the use of this compound as a reagent for bioconjugation techniques in chemical biology.
Role as Building Blocks in Diversity-Oriented Synthesis for Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which are essential for screening and identifying new drug leads and chemical probes. cam.ac.ukcam.ac.uk The pyridine (B92270) scaffold, a core component of this compound, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. nih.gov
The structure of this compound offers multiple points for diversification, a key principle in DOS. This allows for the systematic variation of the molecule's properties to explore a broad chemical space. Strategies such as the "build/couple/pair" algorithm can be conceptually applied, where the acetamidopyridine core acts as the foundational "build" unit. cam.ac.uk
Key Diversification Points in this compound:
| Molecular Component | Potential Modifications | Resulting Diversity |
| Prop-2-enamide (Acrylamide) Group | Michael addition, cycloaddition reactions, polymerization | Introduction of new functional groups and stereocenters; formation of polymeric scaffolds. |
| Acetamido Group | Variation of the acyl group (e.g., different alkyl or aryl substituents) | Alteration of steric and electronic properties, modulation of hydrogen-bonding capabilities. |
| Pyridine Ring | Electrophilic or nucleophilic substitution on the ring | Modification of the core scaffold, introduction of diverse substituents to influence biological activity. |
For instance, the prop-2-enamide moiety can readily undergo Michael addition reactions with a wide range of nucleophiles, leading to a library of compounds with varied side chains. Furthermore, the acetamido group can be hydrolyzed to the corresponding amine, which can then be acylated with a diverse set of carboxylic acids, significantly expanding the structural variety of the resulting chemical library. The development of synthetic pathways that allow for the creation of pyrimidine-embedded polyheterocycles showcases how core structures can be elaborated into diverse and complex molecular architectures. researchgate.net
Applications in Supramolecular Assembly and Molecular Recognition Systems
The distinct molecular features of this compound make it a compelling monomer for the construction of functional polymers and supramolecular assemblies with capabilities for molecular recognition.
The acetamidopyridine unit is capable of forming specific and directional hydrogen bonds, a key driving force in supramolecular chemistry. This allows for the programmed self-assembly of macromolecules into well-defined architectures. The prop-2-enamide group provides a polymerizable handle, enabling the incorporation of this recognition motif as a side chain in a polymer.
One significant application of such functionalized polymers is in the creation of molecularly imprinted polymers (MIPs) . In this technique, a polymer network is formed around a template molecule. After removal of the template, a cavity with a complementary shape and functionality is left behind, allowing the polymer to selectively rebind the template or structurally similar molecules. Acrylamide and its derivatives are frequently used as functional monomers in MIPs due to their ability to participate in hydrogen bonding and other non-covalent interactions with the template.
While direct studies on this compound in MIPs are not extensively documented, the principles are well-established with similar functional monomers. The acetamidopyridine group would be expected to form strong and specific interactions with template molecules that have complementary hydrogen bond donor and acceptor sites.
Furthermore, the incorporation of such recognition units into polymers can lead to "smart" or stimuli-responsive materials. nih.govnih.gov Changes in the environment, such as pH or temperature, could disrupt the hydrogen bonding interactions, leading to a change in the polymer's conformation or solubility. This behavior is crucial for applications in areas like drug delivery and sensor technology. The synthesis of functional polyolefins and polyacetylenes through post-polymerization modification highlights methods by which specific recognition motifs can be introduced into a polymer backbone to impart desired functionalities. mdpi.commdpi.com
Potential Interactions in Supramolecular Systems:
| Interaction Type | Participating Groups on this compound | Significance |
| Hydrogen Bonding | Acetamido group (N-H donor, C=O acceptor), Pyridine nitrogen (acceptor) | Directs self-assembly, provides selectivity in molecular recognition. |
| π-π Stacking | Pyridine ring | Contributes to the stability of assembled structures. |
| Polymerization | Prop-2-enamide group | Forms the macromolecular backbone for the presentation of recognition sites. |
Future Research Directions and Open Questions in N 6 Acetamidopyridin 2 Yl Prop 2 Enamide Chemistry
Exploration of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For N-(6-acetamidopyridin-2-yl)prop-2-enamide and its derivatives, the development of asymmetric synthetic routes could lead to compounds with specific stereochemistry, which is often crucial for biological activity and material properties.
Future research should focus on chemo-enzymatic approaches, which combine the precision of biocatalysis with the versatility of chemical synthesis. nih.gov Enzymes such as amine oxidases and ene-imine reductases could be employed in cascade reactions to produce stereo-defined piperidine (B6355638) precursors from activated pyridines, which could then be elaborated into the target compound. nih.gov
Additionally, transition-metal-catalyzed asymmetric reactions present a powerful tool. Methodologies like the rhodium-catalyzed asymmetric reductive Heck reaction could be adapted to introduce chirality into the pyridine (B92270) ring system, providing access to enantioenriched 3-substituted tetrahydropyridines as key intermediates. nih.govacs.org The development of a generally applicable asymmetric route to enantiomerically enriched derivatives remains an important and achievable goal. nih.govacs.org
| Synthetic Approach | Key Features | Potential Advantages |
| Chemo-enzymatic Dearomatization | Combines chemical synthesis and biocatalysis; stereoselective one-pot cascades. nih.gov | High enantio- and regio-selectivity under benign reaction conditions. nih.gov |
| Rhodium-Catalyzed Asymmetric Carbometalation | Cross-coupling of pyridine derivatives with boronic acids via a reductive Heck-type process. nih.govacs.org | High yield and excellent enantioselectivity with a wide functional group tolerance. nih.govacs.org |
| Ruthenium-Catalyzed Cycloisomerization | Conversion of amides to alkynyl imines followed by cycloisomerization. organic-chemistry.org | Efficient synthesis of substituted pyridines, avoiding isolation of sensitive intermediates. organic-chemistry.org |
Advanced Mechanistic Studies on Reversible and Irreversible Covalent Reactivity
The acrylamide (B121943) group in this compound is a Michael acceptor, capable of forming covalent bonds with nucleophiles. nih.govmdpi.com This reactivity is of particular interest in the context of designing targeted covalent inhibitors for biological systems. acs.org
A critical area for future research is the detailed mechanistic study of its covalent reactions, particularly with biological nucleophiles like the cysteine residues in proteins. nih.gov The electron-withdrawing effect of the carbonyl group makes the β-carbon of the acrylamide an electrophilic site, susceptible to nucleophilic attack by a deprotonated cysteine side chain (thiolate). nih.govresearchgate.net
Advanced computational studies, such as hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, will be essential to model the reaction dynamics. mdpi.comnih.gov These studies can elucidate the transition states and reaction barriers, providing a deeper understanding of the factors that govern reactivity. mdpi.com Furthermore, exploring how substitutions on the pyridine ring or the acrylamide itself can tune the electrophilicity and even introduce reversibility into the covalent bond formation is a key open question. acs.org
| Parameter | Significance in Covalent Reactivity | Future Research Focus |
| Electrophilicity of β-carbon | Determines the intrinsic reactivity towards nucleophiles. nih.gov | Quantifying the effect of pyridine ring substituents on reactivity through kinetic studies and computational modeling. |
| Reversibility of Adducts | Can be engineered by placing electron-withdrawing groups at the α-position of the acrylamide. acs.org | Designing derivatives with tunable reversibility for applications in dynamic systems. |
| Protein Microenvironment | Nearby charged residues (e.g., lysine, arginine) can favor the reaction with cysteine. nih.gov | Investigating the influence of the local protein environment on reaction rates and selectivity using covalent docking studies. nih.govresearchgate.net |
Design of Next-Generation Chemical Probes for Uncharted Biological Processes
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. nih.govacs.org The combination of the pyridine ring, which can engage in various non-covalent interactions, and the covalent acrylamide warhead makes this compound an excellent starting point for the design of chemical probes.
Future work should focus on scaffold-hopping and hybridization strategies to create libraries of derivatives. rsc.org By systematically modifying the substituents on the pyridine ring, it may be possible to develop probes with high selectivity for specific protein targets. These probes could be used to investigate the function of proteins in their native cellular environment, a key challenge in chemical biology.
Furthermore, incorporating fluorophores or other reporter tags into the molecule could enable its use in advanced imaging applications. The development of probes based on this scaffold could facilitate the discovery of new drug targets and provide a deeper understanding of complex biological pathways.
Development of Stimuli-Responsive Materials Based on the Compound's Unique Properties
Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like pH, temperature, or light. nih.govrsc.org The this compound molecule possesses functionalities that could be exploited in the creation of such materials.
The pyridine nitrogen can be protonated or coordinated to metal ions, making it responsive to changes in pH and the presence of metal cations. nih.gov The acrylamide group is a polymerizable unit. Future research could explore the synthesis of polymers and hydrogels incorporating this compound as a monomer. These materials could exhibit tunable swelling/deswelling behavior, controlled release of encapsulated molecules, or changes in mechanical properties in response to specific stimuli. acs.org
For example, supramolecular gels could be formed where the pyridine moiety participates in hydrogen bonding or metal-ligand interactions, creating a cross-linked network. nih.gov The disruption of these interactions by external stimuli could lead to a gel-sol transition, a property useful in applications ranging from drug delivery to soft robotics.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov For a compound like this compound, these computational tools offer exciting future research directions.
ML models can be trained to predict the reactivity of acrylamide "warheads" with high accuracy. nih.gov By using quantum mechanical descriptors, these models can help in the design of derivatives with optimized reactivity profiles, balancing potency with selectivity to minimize off-target effects. nih.gov This approach can significantly expedite the design of new covalent inhibitors. nih.gov
| AI/ML Application | Objective | Potential Impact |
| Reactivity Prediction | To computationally screen and predict the covalent reactivity of acrylamide derivatives. nih.gov | Accelerate the design of covalent inhibitors with fine-tuned potency and selectivity. nih.gov |
| Generative Molecular Design | To create novel molecules based on the core scaffold with optimized properties. nih.govbiorxiv.org | Rapidly identify promising lead compounds for therapeutic or material applications. |
| Property Prediction | To forecast pharmacokinetic properties, toxicity profiles, or material characteristics. nih.gov | Reduce the time and cost associated with experimental screening by prioritizing compounds with favorable profiles. |
Q & A
What are the recommended synthetic routes for N-(6-acetamidopyridin-2-yl)prop-2-enamide?
Level: Basic
Methodological Answer:
A typical synthesis involves coupling 6-acetamidopyridin-2-amine with prop-2-enoyl chloride under anhydrous conditions. Key steps include:
Amination : React 6-chloropyridin-2-amine with acetamide in the presence of a palladium catalyst to form 6-acetamidopyridin-2-amine .
Acylation : Treat the intermediate with prop-2-enoyl chloride in dichloromethane using triethylamine as a base to form the target compound.
Critical Parameters : Maintain inert conditions (argon/nitrogen) to prevent hydrolysis of the acyl chloride. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
How can reaction conditions be optimized for higher yields of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for amination efficiency. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.
- Temperature Control : Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate coupling reactions while minimizing thermal degradation .
Data-Driven Approach : Design a factorial experiment (e.g., 3² design) to evaluate temperature and solvent interactions.
What characterization techniques are essential for verifying the structure of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyridine protons at δ 7.8–8.2 ppm, acrylamide vinyl protons at δ 5.8–6.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~235.2 g/mol).
- Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650 cm⁻¹) and acrylamide C=C stretch (~1600 cm⁻¹) .
How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Level: Advanced
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (7:3). Use SHELXL for refinement, focusing on bond angles and torsional parameters to confirm planar geometry of the acrylamide group .
- Mercury Software : Analyze packing diagrams to identify hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and pyridine groups) .
Example Metrics :
| Parameter | Value |
|---|---|
| C–N bond length | 1.34 Å |
| C=O bond length | 1.23 Å |
| Dihedral angle (pyridine-acrylamide) | 12.5° |
What are the stability and solubility profiles of this compound under standard laboratory conditions?
Level: Basic
Methodological Answer:
- Stability : Stable at room temperature in inert atmospheres. Degrades in acidic/basic conditions (pH <3 or >11) via hydrolysis of the acrylamide group .
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | 5–10 |
| Store at –20°C in desiccated, amber vials to prevent photodegradation . |
How can stability under varying pH and temperature conditions be systematically evaluated?
Level: Advanced
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC (C18 column, acetonitrile/water gradient).
- pH-Dependent Kinetics : Use phosphate/citrate buffers (pH 2–12) to measure hydrolysis rates. Fit data to pseudo-first-order models to calculate half-lives .
What in vitro assays are suitable for preliminary assessment of biological activity?
Level: Basic
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 μM suggest therapeutic potential .
- Cell Viability Assays : Test cytotoxicity in HEK293 or HeLa cells via MTT assay (48 hr exposure, IC₅₀ ~20–50 μM expected) .
How can structure-activity relationship (SAR) studies guide target identification?
Level: Advanced
Methodological Answer:
- Analog Synthesis : Modify the acrylamide warhead (e.g., replace with propiolamide) to assess electrophilicity’s role in target engagement .
- Mutagenesis Studies : Co-crystallize with suspected targets (e.g., cysteine-dependent kinases) to validate binding modes. Use SHELXPRO for model refinement .
How should researchers handle contradictions in spectroscopic or crystallographic data?
Level: Advanced
Methodological Answer:
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set). For crystallography, check for twinning or disorder using PLATON .
- Multi-Technique Consensus : Overlay IR and Raman spectra to confirm functional group assignments .
What computational methods predict hydrogen-bonding interactions in this compound?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the M06-2X/def2-TZVP level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock Vina) : Simulate binding to kinases (PDB: 1M17) with flexible side chains. Prioritize poses with acrylamide-cysteine covalent bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
